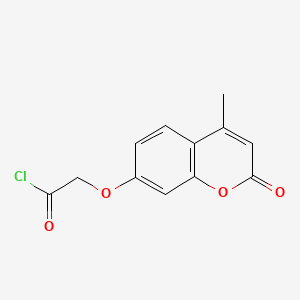

7-(Chlorocarbonylmethoxy)-4-methylcoumarin

Übersicht

Beschreibung

7-(Chlorocarbonylmethoxy)-4-methylcoumarin, also known as 7-CMMC, is an important molecule used in chemical synthesis and scientific research. It is a derivative of coumarin, a naturally occurring aromatic compound found in many plants and herbs. 7-CMMC has a wide range of applications in the fields of chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- 7-(Chlorocarbonylmethoxy)-4-methylcoumarin can be synthesized using traditional chemistry starting from 3-chloro-7-hydroxy-4-methylcoumarin, or using a one-pot reaction starting from 7-(carboxymethoxy)-4-methylcoumarin with a novel reagent, sulfuryl chloride/thionyl chloride (Phillips et al., 1996).

Antioxidant Properties

- Derivatives of 7-hydroxy-4-methylcoumarin, synthesized using chemical and microwave-assisted methods, exhibit excellent radical scavenging activities, comparable to natural antioxidants like vitamin C (Al-Amiery et al., 2015).

Anticancer Activity

- 4-methylcoumarin derivatives demonstrate considerable anticancer capacity against various human cancer cell lines. Certain derivatives, especially those with specific substitutions, showed potent cytotoxic effects (Miri et al., 2016).

Applications in Photodynamic Therapy

- Novel 7-oxy-3-ethyl-6-hexyl-4-methylcoumarin substituted metallo phthalocyanines, used in photodynamic therapy, show promising photophysical and photochemical properties, making them potential candidates for medical applications (Özdemir et al., 2019).

Antimicrobial Agents

- Novel derivatives of 7-hydroxy-4-methylcoumarin and 7-alkoxy-4-methylcoumarin, featuring thiosemicarbazone or thiazolidin-4-one moieties, exhibit significant antimicrobial activity against a variety of bacterial strains and Candida albicans (Amin et al., 2016).

Neuroprotective Properties

- 7-Amidocoumarins, especially those with specific substitution patterns, show potential as multitarget agents against neurodegenerative diseases like Parkinson's and Alzheimer's (Rodríguez-Enríquez et al., 2020).

Hepatoprotective Effects

- 7-Hydroxycoumarin demonstrates protective effects against Methyl glyoxal-induced toxicity in liver cells, suggesting potential for therapeutic applications in diseases where Methyl glyoxal is implicated (Li et al., 2017).

Antifouling Applications

- Green-synthesized 7-hydroxy-4-methylcoumarin shows effective antifouling properties against marine organisms, making it a suitable candidate for environmental-friendly antifoulants in marine coatings (Pérez et al., 2016).

Drug Delivery Systems

- 7-(Carboxymethoxy)-4-methylcoumarin has been used in the synthesis of light-responsive polymers, particularly poly(amidoamine) dendrimer, for potential applications in smart drug delivery systems (Pashaei-Sarnaghi et al., 2021).

Eigenschaften

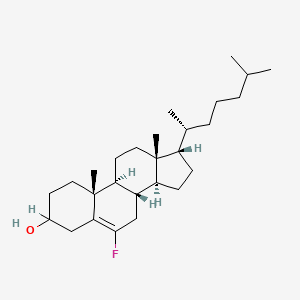

IUPAC Name |

2-(4-methyl-2-oxochromen-7-yl)oxyacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4/c1-7-4-12(15)17-10-5-8(2-3-9(7)10)16-6-11(13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSWCAAFHPVFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238571 | |

| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91454-65-8 | |

| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091454658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Chlorocarbonylmethoxy)-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[3.1.0]hexane](/img/structure/B1206255.png)